molecular formula C19H19N3O3S B7716386 2-(N-methylnaphthalene-2-sulfonamido)-N-(pyridin-4-ylmethyl)acetamide

2-(N-methylnaphthalene-2-sulfonamido)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B7716386
M. Wt: 369.4 g/mol
InChI Key: OATWWEBIIGQVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-methylnaphthalene-2-sulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNSA-Py and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MNSA-Py involves the inhibition of enzymes that play a crucial role in various physiological processes. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to the biochemical and physiological effects observed in various studies.
Biochemical and Physiological Effects
MNSA-Py has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anticancer properties. This compound has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNSA-Py has several advantages for lab experiments. It is a potent inhibitor of enzymes, making it an ideal compound for studying the role of these enzymes in various physiological processes. However, the complex synthesis method and the high cost of this compound can be a limitation for some researchers.

Future Directions

There are several future directions for the study of MNSA-Py. One potential application of this compound is in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in the treatment of this disease. Additionally, the potential applications of MNSA-Py in other diseases and physiological processes need to be explored.

Synthesis Methods

The synthesis of MNSA-Py is a complex process that involves several steps. The first step involves the reaction of 2-nitronaphthalene with sodium sulfide to form 2-naphthalenesulfonic acid. This acid is then reacted with thionyl chloride to form 2-naphthalenesulfonyl chloride. The next step involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-4-aminopyridine to form 2-(N-methylnaphthalene-2-sulfonamido)-N-(pyridin-4-ylmethyl)acetamide.

Scientific Research Applications

MNSA-Py has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including carbonic anhydrase and metalloproteinases. This compound has also been found to have anti-inflammatory and anticancer properties.

properties

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-22(14-19(23)21-13-15-8-10-20-11-9-15)26(24,25)18-7-6-16-4-2-3-5-17(16)12-18/h2-12H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATWWEBIIGQVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.